molecular formula C10H12FNO3S B3147030 4-(2-Fluorophenylsulfonyl)morpholine CAS No. 613657-01-5

4-(2-Fluorophenylsulfonyl)morpholine

Cat. No. B3147030
CAS RN: 613657-01-5
M. Wt: 245.27 g/mol
InChI Key: LTMNPTRSLLMBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenylsulfonyl)morpholine (4-FPSM) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 202.24 g/mol and a melting point of 206-208 °C. This compound is used in many areas of research, including organic synthesis, analytical chemistry, and drug discovery. 4-FPSM has several advantages over other sulfonamides, such as its stability, low toxicity, and high solubility in a variety of organic solvents.

Mechanism of Action

Advantages and Limitations for Lab Experiments

4-(2-Fluorophenylsulfonyl)morpholine has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low melting point, and is soluble in a variety of organic solvents. It is also relatively stable and can be stored at room temperature for extended periods of time. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research on 4-(2-Fluorophenylsulfonyl)morpholine could focus on its potential applications in drug discovery and development. It could also be used to study the mechanisms of action of various enzymes and to develop new inhibitors. Additionally, further research could be done to investigate its potential use as a ligand in the synthesis of metal complexes. Finally, further research could be done to explore its potential use in the synthesis of other organic compounds.

Scientific Research Applications

4-(2-Fluorophenylsulfonyl)morpholine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as aminopyridines, thioureas, and pyridines. It has also been used as a substrate in the study of enzyme kinetics and as a ligand in the study of metal complexes. This compound has also been used in the synthesis of drugs, such as the anti-cancer drug lapatinib.

Biochemical Analysis

Biochemical Properties

4-(2-Fluorophenylsulfonyl)morpholine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is significant as it involves a cytochrome P450 catalytic subunit, highlighting the compound’s role in oxidative biochemical reactions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it has demonstrated moderate antiplasmodial activity against the human malaria parasite Plasmodium falciparum without any toxic effects on liver cells . Additionally, this compound has been found to induce multiple regulatory pathways in triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with plasmepsin X, a validated target in Plasmodium falciparum, and inhibits its activity . This inhibition disrupts the parasite’s life cycle, demonstrating the compound’s potential as an antimalarial agent. Additionally, this compound induces endoplasmic reticulum stress-dependent tumor suppressive signals in triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained cellular responses and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiplasmodial activity, with higher doses leading to increased inhibition of Plasmodium falciparum . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, which catalyzes its biotransformation to 2-(2-aminoethoxy) acetic acid . This metabolic pathway involves the cytochrome P450 catalytic subunit and highlights the compound’s role in oxidative metabolism. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which impacts its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with biomolecules and its overall biochemical effects.

properties

IUPAC Name

4-(2-fluorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNPTRSLLMBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.